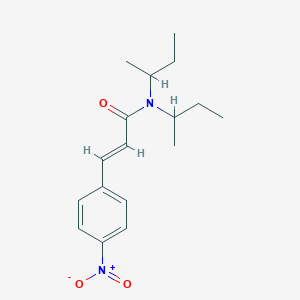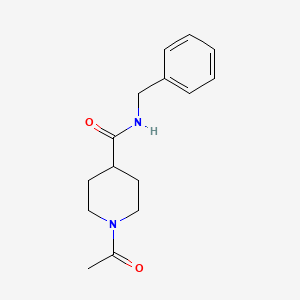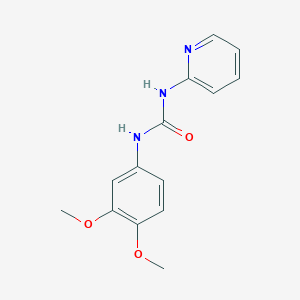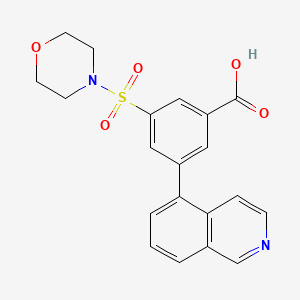![molecular formula C16H22N4O3S B5413851 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5413851.png)
1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The specific compound you’re asking about, “1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methoxyphenyl)piperazine”, is not widely documented in the literature, so its specific properties and applications are not well-known.
Synthesis Analysis
While there isn’t specific information available on the synthesis of “this compound”, we can infer potential synthesis routes based on similar compounds. For instance, the synthesis of a key intermediate in the preparation of zolazepam, a tranquilizer, involves the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. This ring is substituted at the 1-position with a sulfonyl group, which is attached to a piperazine ring. The piperazine ring is further substituted at the 4-position with a 2-methoxyphenyl group .Propiedades
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-13-16(12-18(2)17-13)24(21,22)20-10-8-19(9-11-20)14-6-4-5-7-15(14)23-3/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOVRUHCPCLDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(2-phenylpropyl)-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5413768.png)
![3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B5413774.png)

![N-(3-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5413804.png)

![dimethyl 5-[(butylsulfonyl)amino]isophthalate](/img/structure/B5413814.png)
![2,4-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5413823.png)
![N-[(3-chlorophenyl)methyl]-2-(2-methylphenyl)acetamide](/img/structure/B5413829.png)

![N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2,6-dihydroxybenzamide](/img/structure/B5413838.png)
![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5413846.png)

![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5413855.png)
![(3S,5R)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]-5-[(4-fluorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B5413861.png)
